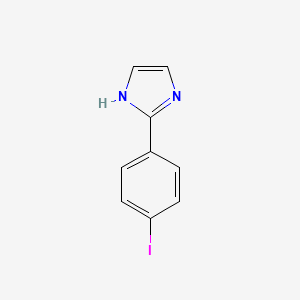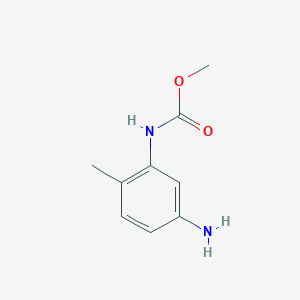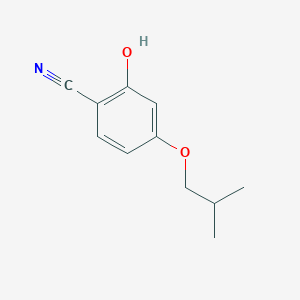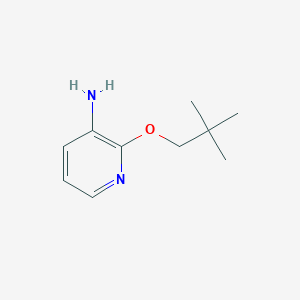![molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
2-Methylimidazo[1,2-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-c]pyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the imidazopyrimidine core.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where 2-aminopyrimidine, aldehydes, and isocyanides are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high yield.
Intramolecular Cyclizations: Intramolecular cyclization of suitable precursors, such as N-(2-pyrimidinyl)imidates, can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.
Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.
Scientific Research Applications
2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.
Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:
Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.
Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.
Comparison with Similar Compounds
2-Methylimidazo[1,2-c]pyrimidine can be compared with other imidazopyrimidine derivatives:
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion, leading to distinct chemical properties and biological activities.
2-Methylimidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring, exhibiting unique reactivity and applications.
2-Methylimidazo[1,2-d]pyrimidine:
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3 |
InChI Key |
IJSNEUNFZQDZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)


![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)


![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

